![molecular formula C16H16FN5O3S B2849043 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 942000-21-7](/img/structure/B2849043.png)
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which suggests it might have some biological activity. Sulfonamides are a group of compounds known for their antibiotic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of sulfonamides, tetrazoles, and aromatic rings. These features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The tetrazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and tetrazole groups could contribute to its solubility in water, while the aromatic rings could influence its stability .Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
A study highlights the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy (PDT). The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II photodynamic mechanisms. Such features suggest its remarkable potential as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Anticancer Activity
Research into 4-cycloalkyl/aryl-oxazol-5-yl benzenesulfonamides, including fluorinated derivatives, has shown their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. One derivative, identified as JTE-522, underwent phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, indicating the therapeutic potential of sulfonamide derivatives in inflammation and possibly cancer (Hashimoto et al., 2002).
Antifungal and Anti-HIV Activities
New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal and anti-HIV activities. These compounds highlight the versatility of sulfonamide derivatives in developing novel treatments for infectious diseases (Zareef et al., 2007).
Supramolecular Architecture
The crystal structures of certain methoxybenzenesulfonamide derivatives have been analyzed to understand their supramolecular architectures, which are controlled by various intermolecular interactions. This research contributes to the field of crystal engineering and the design of new materials with specific properties (Rodrigues et al., 2015).
Molecular Docking and COX-2 Inhibition
Studies involving the synthesis and molecular docking of tetrazole derivatives, including those with benzenesulfonamide groups, have provided insights into their interactions with the active site of the cyclooxygenase-2 enzyme. Such research aids in the design of COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a benzimidazole moiety have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzimidazole opioids, which share structural similarities with this compound, are known to interact with opioid receptors in the nervous system, leading to their analgesic effects .
Biochemical Pathways
Benzimidazole opioids are known to affect the opioid signaling pathway, which plays a crucial role in pain perception .
Pharmacokinetics
Similar compounds such as etazene, a benzimidazole opioid, have been identified in seized material, suggesting that they can be absorbed and distributed in the body .
Result of Action
Benzimidazole opioids, which share structural similarities with this compound, are known to produce analgesic effects by interacting with opioid receptors in the nervous system .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFZZTYXRYHBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.